7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate
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Overview
Description
7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and a methyl group at the 11th position on the pyrido[1,2-b]isoquinoline skeleton, with a perchlorate anion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Chlorination and Methylation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the aromatic ring, leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products:
N-oxides: Formed from oxidation reactions.
Dihydro derivatives: Formed from reduction reactions.
Substituted derivatives: Formed from substitution reactions.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Synthesis: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology and Medicine:
Antimicrobial Activity: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.
Anticancer Activity: Research has shown potential anticancer activity, making it a candidate for drug development.
Industry:
Mechanism of Action
The mechanism of action of 7-Chloro-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
7,9-Dichloro-11-methylpyrido[1,2-b]isoquinolinium perchlorate: Similar structure with an additional chlorine atom.
7-Iodo-11-methylpyrido[1,2-b]isoquinolin-5-ium perchlorate: Similar structure with an iodine atom instead of chlorine.
Uniqueness:
Properties
CAS No. |
1586-21-6 |
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Molecular Formula |
C14H11Cl2NO4 |
Molecular Weight |
328.1 g/mol |
IUPAC Name |
7-chloro-11-methylbenzo[b]quinolizin-5-ium;perchlorate |
InChI |
InChI=1S/C14H11ClN.ClHO4/c1-10-11-5-4-6-13(15)12(11)9-16-8-3-2-7-14(10)16;2-1(3,4)5/h2-9H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ILMSEJLWYRTZMT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC=C(C2=C[N+]3=CC=CC=C13)Cl.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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